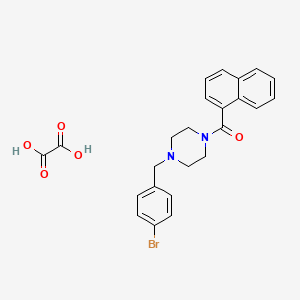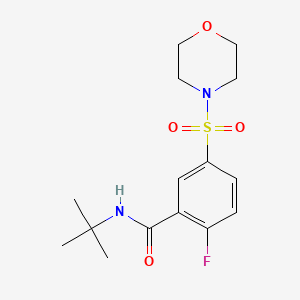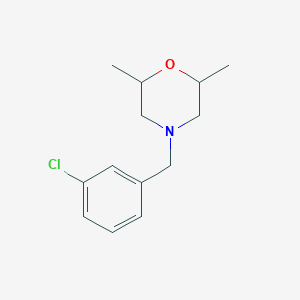![molecular formula C19H17BrN2O5 B5172953 N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine, also known as BMA-111, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. It is a small molecule with a molecular weight of 466.33 g/mol and a chemical formula of C20H18BrN2O5.
Mécanisme D'action
The mechanism of action of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is not fully understood, but it is believed to work by inhibiting the activity of the enzyme, dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the breakdown of certain peptides, including those that stimulate the growth of cancer cells. By inhibiting the activity of DPP-IV, N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine may be able to slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, it has also been shown to have anti-inflammatory and anti-oxidant properties. It has been suggested that these properties may contribute to its potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is its ease of synthesis and relatively low cost. This makes it an attractive compound for use in laboratory experiments. However, one limitation of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine. One area of interest is in the development of more potent and selective inhibitors of DPP-IV. Another area of research is in the development of new formulations of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine involves the reaction between 4-bromoaniline and 2-methoxybenzoyl isocyanate in the presence of triethylamine. The resulting intermediate is then coupled with glycine to yield the final product. The synthesis of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is a relatively straightforward process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-27-16-5-3-2-4-14(16)18(25)22-15(19(26)21-11-17(23)24)10-12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZRFLOHJWLLM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)
![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5172941.png)